Desoleandomycin Desoleandomycin
Brand Name: Vulcanchem
CAS No.: 4166-78-3
VCID: VC1764360
InChI: InChI=1S/C28H49NO9/c1-13-11-28(12-35-28)25(33)17(5)21(30)15(3)19(7)37-26(34)18(6)22(31)16(4)24(13)38-27-23(32)20(29(8)9)10-14(2)36-27/h13-24,27,30-32H,10-12H2,1-9H3
SMILES: CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)O)C)C)C)O)C)C)O)N(C)C
Molecular Formula: C28H49NO9
Molecular Weight: 543.7 g/mol

Desoleandomycin

CAS No.: 4166-78-3

Cat. No.: VC1764360

Molecular Formula: C28H49NO9

Molecular Weight: 543.7 g/mol

* For research use only. Not for human or veterinary use.

Desoleandomycin - 4166-78-3

Specification

CAS No. 4166-78-3
Molecular Formula C28H49NO9
Molecular Weight 543.7 g/mol
IUPAC Name 6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8,14-dihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione
Standard InChI InChI=1S/C28H49NO9/c1-13-11-28(12-35-28)25(33)17(5)21(30)15(3)19(7)37-26(34)18(6)22(31)16(4)24(13)38-27-23(32)20(29(8)9)10-14(2)36-27/h13-24,27,30-32H,10-12H2,1-9H3
Standard InChI Key NTKKUEDJAPFWRV-UHFFFAOYSA-N
SMILES CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)O)C)C)C)O)C)C)O)N(C)C
Canonical SMILES CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)O)C)C)C)O)C)C)O)N(C)C

Introduction

Chemical Properties and Structure

Molecular Identification

Desoleandomycin is precisely identified through several standardized chemical identifiers:

PropertyValue
CAS Registry Number4166-78-3
Molecular FormulaC28H49NO9
Molecular Weight543.7 g/mol
PubChem Compound ID3082016

These identifiers enable accurate tracking and referencing of desoleandomycin in chemical databases and research literature.

Structural Characteristics

The complete IUPAC name for desoleandomycin is 6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8,14-dihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione, reflecting its complex molecular structure. This structure can be represented through various notation systems:

Notation SystemValue
Standard InChIInChI=1S/C28H49NO9/c1-13-11-28(12-35-28)25(33)17(5)21(30)15(3)19(7)37-26(34)18(6)22(31)16(4)24(13)38-27-23(32)20(29(8)9)10-14(2)36-27/h13-24,27,30-32H,10-12H2,1-9H3
Standard InChIKeyNTKKUEDJAPFWRV-UHFFFAOYSA-N
Canonical SMILESCC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)O)C)C)C)O)C)C)O)N(C)C

The molecular structure of desoleandomycin retains the macrolactone ring characteristic of macrolide antibiotics but differs from oleandomycin through the removal of specific functional groups during acid hydrolysis. This structural modification alters its physical and chemical properties, making it suitable for certain analytical applications.

Synthesis and Production

Derivation from Oleandomycin

Desoleandomycin is produced through acid hydrolysis of oleandomycin, a process that removes certain functional groups from the parent compound. This chemical transformation involves targeted bond cleavage while preserving the core macrolide structure. Specifically, the process involves modification of the sugar component, as indicated by its synonym "deoleandrosyl-oleandomycin," suggesting the removal or modification of the oleandrose sugar moiety.

Laboratory Preparation

In laboratory settings, the preparation of desoleandomycin typically involves controlled acid hydrolysis conditions applied to purified oleandomycin. This process must be carefully managed to ensure selective modification without degrading the entire macrolide structure. The resulting compound serves as an important intermediate for analytical chemistry applications, particularly in the analysis of macrolide antibiotics.

Analytical Applications

Role in Gas Chromatography-Mass Spectrometry

Desoleandomycin plays a significant role in analytical chemistry, particularly in the preparation of samples for gas chromatography-mass spectrometry (GC-MS) analysis. This analytical technique is crucial for identifying and quantifying compounds based on their mass-to-charge ratio, providing valuable data for research and quality control of pharmaceutical compounds.

Sample Preparation Techniques

For GC-MS analysis, desoleandomycin is typically subjected to further chemical modification through acetylation. This process enhances its volatility and stability during gas chromatography, allowing for more accurate and sensitive detection. The acetylation step involves converting hydroxyl groups to acetate esters, which improves the compound's compatibility with GC-MS instrumentation.

Detection and Quantification Methods

Research involving desoleandomycin has contributed to developing efficient methods for detecting macrolide antibiotics in various matrices, including food products and biological samples. These analytical techniques are essential for monitoring antibiotic residues, ensuring food safety, and studying drug metabolism in biological systems.

Relation to Macrolide Antibiotics

Macrolide Antibiotic Classification

Macrolide antibiotics, including oleandomycin (from which desoleandomycin is derived), represent a clinically important class of antimicrobial agents with activity primarily against gram-positive bacteria . The effectiveness of these compounds is closely tied to their structural features, including both the macrolactone ring and the attached sugar components.

Sugar Components in Macrolide Activity

Macrolide antibiotics typically contain one or more deoxy sugar components that are essential for their antimicrobial activity . For example, desosamine is a common amino deoxy sugar found in several clinically important macrolides, including oleandomycin, erythromycin, and clarithromycin . The modification or removal of these sugar components, as occurs in the production of desoleandomycin, significantly alters the biological properties of the compound.

Antimicrobial Resistance Considerations

In clinical settings, resistance to macrolide antibiotics represents an increasing challenge in treating bacterial infections . This resistance can be mediated by various mechanisms, including efflux pumps (encoded by msrA genes) or enzymatic modifications (encoded by erm genes) . Understanding the structure-activity relationships of macrolides, including derivatives like desoleandomycin, contributes to research aimed at addressing antimicrobial resistance.

Research Findings and Applications

Analytical Chemistry Applications

The primary research applications of desoleandomycin lie in analytical chemistry, where it serves as an intermediate in the analysis of oleandomycin and other macrolide antibiotics. This analytical utility makes it a valuable tool in pharmaceutical research, quality control, and regulatory compliance testing.

Structure-Activity Relationship Studies

Although less extensively studied for direct therapeutic applications, desoleandomycin contributes to structure-activity relationship studies in macrolide antibiotic research. The modifications that transform oleandomycin to desoleandomycin provide insights into how structural changes affect the properties and potential functions of macrolide compounds .

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